molecular formula C16H10Cl2N2O B3013643 4-(2,6-Dichlorophenylazo)-1-naphthol CAS No. 40881-79-6

4-(2,6-Dichlorophenylazo)-1-naphthol

Cat. No.: B3013643
CAS No.: 40881-79-6
M. Wt: 317.17
InChI Key: JNHGEALJDWOQMK-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dichlorophenylazo)-1-naphthol is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenylazo)-1-naphthol typically involves the diazotization of 2,6-dichloroaniline followed by coupling with 1-naphthol. The reaction conditions generally include:

    Diazotization: 2,6-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenylazo)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenylazo)-1-naphthol has been extensively studied for its applications in various fields:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Investigated for its potential use in biological staining and as a marker in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenylazo)-1-naphthol primarily involves its interaction with biological molecules through its azo group. The compound can form stable complexes with proteins and nucleic acids, affecting their function. The molecular targets and pathways involved include:

    Protein Binding: The azo group can interact with amino acid residues in proteins, leading to changes in protein structure and function.

    DNA Interaction: The compound can intercalate into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

4-(2,6-Dichlorophenylazo)-1-naphthol can be compared with other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid tissues.

    Sudan III: Used for staining triglycerides in biological samples.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as high stability and vivid coloration

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-3-7-13(18)16(12)20-19-14-8-9-15(21)11-5-2-1-4-10(11)14/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVKKNKPQTYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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